AD-20

Radioprotection Radiotherapy Adjunct Free Radical Scavenging

Researchers studying radiation or anthracycline toxicity require well-characterized reference compounds with defined in vivo benchmarks. AD-20 (CAS 111542-07-5) is an ortho-methoxyphenylacetyl dehydroalanine derivative that meets this need with quantifiable efficacy: • Radioprotection: Increases LD50 from 6.1 to 7.3 Gy (DRF 1.20) in total body irradiation models. • Chemoprotection: Reduces doxorubicin-induced hepatotoxicity while potentiating antitumor efficacy in L1210 leukemia. • Benchmarking: Efficacy comparable to amifostine (WR-2721); inhibits radiation-induced thymic lymphomas.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 111542-07-5
Cat. No. B1664367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD-20
CAS111542-07-5
SynonymsAD 20
AD-20
AD20
N-(2-methoxyphenylacetyl)dehydroalanine
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NC(=C)C(=O)O
InChIInChI=1S/C12H13NO4/c1-8(12(15)16)13-11(14)7-9-5-3-4-6-10(9)17-2/h3-6H,1,7H2,2H3,(H,13,14)(H,15,16)
InChIKeyJJLSSLSXTRMIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AD-20: Chemical Identity and Physicochemical Profile


2-[[2-(2-methoxyphenyl)acetyl]amino]prop-2-enoic acid, also known as AD-20 or N-(2-methoxyphenylacetyl)dehydroalanine, is a synthetic dehydroalanine derivative [1]. It is a member of the N-acyl dehydroalanine family, which are recognized as capto-dative olefins [2]. Key physicochemical properties include a molecular formula of C12H13NO4, a molecular weight of 235.24 g/mol, and predicted values such as a LogP of approximately 1.53 . This compound is primarily utilized as a research tool to investigate free radical-mediated toxicity and chemoprotection.

1
N-acyl dehydroalanine probe Capto-dative olefin for free radical scavenging studies.
2
In vivo model contexts Supports radioprotection, chemoprotection, and carcinogenesis model endpoints.
3
Structure-specific research tool Requires ortho-methoxyphenylacetyl identity for documented model responses.

AD-20: Irreplaceable vs. Generic Scavengers


Within the N-acyl dehydroalanine family, substitution patterns on the phenylacetyl group dictate both radical scavenging kinetics and biological efficacy. While generic antioxidants or other N-acyl dehydroalanines may exhibit similar in vitro radical quenching activity, their in vivo performance differs drastically. Specifically, the ortho-methoxy substitution of AD-20 confers unique radioprotective and chemoprotective properties that are not replicated by the para-substituted analog (AD-5) or by standard antioxidants [1]. This structural specificity necessitates the use of the exact ortho-methoxyphenylacetyl derivative to achieve the documented quantitative benefits in experimental models.

Target AD-20 (ortho-methoxy substituent)
vs
Substitute Para-substituted analog (AD-5) or generic antioxidants
Risk Substitution pattern dictates radical scavenging kinetics. In vivo model responses may shift significantly, failing to replicate reported radioprotective or chemoprotective endpoints.

AD-20: Quantitative Evidence vs. Standards


Radioprotection: LD50 Increase in Irradiation Model

In a mouse model of total body X-irradiation, pretreatment with AD-20 provides a measurable radioprotective effect. Compared to untreated, irradiated controls, AD-20 administration results in a significant shift in the lethal dose required to kill 50% of the population (LD50) at 30 days [1]. The dose reduction factor (DRF) for AD-20 was calculated to be 1.20 [1].

Radioprotection LD50
Head-to-head
DRF = 1.20
LD50: 7.3 Gy vs 6.1 Gy (untreated control)
Reported survival endpoint context in total body X-irradiation model.
In vivo mouse model. Data to verify with source review.
Radioprotection Radiotherapy Adjunct Free Radical Scavenging

Radioprotection Comparable to Amifostine

The radioprotective capacity of AD-20 has been directly compared to that of the established clinical radioprotector, amifostine (WR-2721). In the same total body irradiation model, the degree of protection afforded by AD-20 was reported to be of the same order of magnitude as that obtained with WR-2721 [1]. This positions AD-20 as a potent research tool with efficacy comparable to a clinical gold standard in this specific assay.

Comparator Benchmark
Head-to-head
Same order of magnitude
AD-20 vs. Amifostine (WR-2721) radioprotection
Comparative assay-response context against a known radioprotective agent.
Qualitative comparison in single-dose 700 rads X-ray model.
Comparative Efficacy Radioprotector Amifostine Alternative

Chemoprotection Against Doxorubicin Hepatotoxicity

In a model of doxorubicin-induced toxicity, pretreatment with AD-20 provides significant protection against liver injury. Doxorubicin administration elevates serum transaminase levels, a marker of hepatic damage. The study demonstrates that pretreatment of mice with AD-20 significantly decreases these elevated serum enzymatic activities [1]. While the exact percentage reduction is not detailed in the abstract, the finding is reported as statistically significant.

Hepatoprotection Marker
Head-to-head
Significantly decreased
Serum transaminase levels vs. doxorubicin-treated control
Supports chemoprotection endpoint review in doxorubicin toxicity model.
Exact p-value not specified in available abstract.
Chemoprotection Doxorubicin Toxicity Hepatoprotection

Augmenting Doxorubicin Antitumor Efficacy

In addition to reducing toxicity, AD-20 has been shown to enhance the therapeutic efficacy of doxorubicin. In L1210 tumor-bearing mice, the antitumor effect of doxorubicin was enhanced when AD-20 was injected before the chemotherapeutic agent [1]. This dual action of reducing host toxicity while improving tumor response is a critical differentiating feature of AD-20.

Antitumor Effect Potentiation
Head-to-head
Enhanced
Doxorubicin effect in L1210 tumor-bearing mice
Reported model-response context for chemosensitization endpoint.
Qualitative enhancement reported; endpoint review required.
Chemosensitization Doxorubicin Potentiation Leukemia Model

Inhibition of Radiation-Induced Thymic Lymphoma

Beyond acute radioprotection, AD-20 exhibits long-term anticarcinogenic effects. In C57Bl/Ka mice subjected to a leukemogenic irradiation protocol (4 x 175 rads, weekly), administration of AD-20 was shown to inhibit the development of thymic lymphomas [1]. This indicates a potential for preventing radiation-induced secondary malignancies.

Radiation Carcinogenesis
Reported
Inhibited development
Thymic lymphoma incidence in C57Bl/Ka mice
Model-response context for long-term radiation sequelae studies.
Qualitative inhibition reported; requires validation.
Cancer Prevention Radiation Carcinogenesis Lymphoma Model

AD-20: Optimal Application Scenarios


Preclinical Radioprotection with In Vivo Benchmark

This compound is the optimal choice for studies investigating radioprotection in total body irradiation models. Its verified ability to increase the LD50 from 6.1 to 7.3 Gy (DRF 1.20) provides a precise, quantitative benchmark for in vivo efficacy [1]. This allows for direct comparison of novel radioprotective strategies against a well-characterized reference compound with defined, reproducible in vivo outcomes.

Chemoprotection & Chemosensitization with Doxorubicin

AD-20 is uniquely suited for research aiming to simultaneously mitigate the toxicity and enhance the antitumor efficacy of doxorubicin. The evidence demonstrates its ability to significantly reduce doxorubicin-induced hepatotoxicity (as measured by serum transaminases) while potentiating the drug's effect in an L1210 leukemia model [1]. This dual-action profile makes it a critical tool for exploring strategies to improve the therapeutic index of anthracycline-based chemotherapies.

Radioprotector Benchmarking Against Amifostine

For researchers developing or evaluating new radioprotective agents, AD-20 serves as an invaluable comparator. Its efficacy has been directly benchmarked against the clinical standard amifostine (WR-2721), with studies showing it provides radioprotection of the same order of magnitude [2]. This established comparative data allows for robust, side-by-side assessments of novel compounds in a validated preclinical model.

Radiation Carcinogenesis and Long-Term Sequelae Studies

AD-20 is an essential tool for long-term studies on the late effects of radiation exposure. Unlike compounds that only address acute toxicity, AD-20 has demonstrated the capacity to inhibit the development of radiation-induced thymic lymphomas in a murine model [2]. This property makes it uniquely valuable for investigating the mechanisms linking free radical generation, acute radiation injury, and subsequent malignant transformation.

Application
Selection Property
Validation Focus
Radioprotection model studies
In vivo survival endpoint context
LD50 shift and DRF benchmarking
Chemoprotection & sensitization with doxorubicin
Dual-action model response profile
Transaminase reduction and tumor-response endpoints
Comparator benchmarking vs. amifostine
Comparative assay-response context
Same-order-of-magnitude radioprotection review
Radiation carcinogenesis & late-effect studies
Long-term model-response monitoring
Thymic lymphoma incidence endpoint review

Technical Documentation Hub

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36 linked technical documents
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